molecular formula C23H24O5 B12195473 ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12195473
M. Wt: 380.4 g/mol
InChI Key: BRUJAXYMEWFMGJ-NDENLUEZSA-N
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Description

This compound belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the C2 position, a ketone at C3, and an ester-functionalized oxyacetate group at C4. Its molecular formula is C₂₃H₂₄O₅, with a molecular weight of 380.44 g/mol. The 4-tert-butylbenzylidene group imparts steric bulk and lipophilicity, distinguishing it from analogs with smaller or electronically distinct substituents .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O5/c1-5-26-21(24)14-27-17-10-11-18-19(13-17)28-20(22(18)25)12-15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12-

InChI Key

BRUJAXYMEWFMGJ-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method involves the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product .

Chemical Reactions Analysis

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran ring and benzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural variations and properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzylidene Ester Group Key Properties/Applications References
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (Target) C₂₃H₂₄O₅ 380.44 4-tert-butylphenyl Ethyl High lipophilicity; potential drug intermediate
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate C₂₂H₂₂O₅ 366.40 4-tert-butylphenyl Methyl Similar to target but lower molecular weight
Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate C₁₇H₁₄O₆ 314.29 2-furyl Ethyl Reduced steric bulk; higher solubility
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy}acetate C₂₃H₁₈O₅S 406.45 3-methylthiophen-2-yl Benzyl Enhanced electronic effects due to sulfur
(Z)-Ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₁H₂₀O₆ 368.38 4-ethoxyphenyl Ethyl Increased polarity from ethoxy group

Key Differences and Implications

2-Furyl (): Smaller and less hydrophobic, leading to higher aqueous solubility (314.29 g/mol) but possibly lower bioavailability . 3-Methylthiophen-2-yl (): The sulfur atom introduces electronic effects (e.g., resonance stabilization) and may influence redox properties .

Ester Group Variations :

  • Ethyl vs. Methyl (Target vs. ) : The ethyl ester increases molecular weight by ~14 g/mol, marginally affecting solubility and metabolic stability .
  • Benzyl () : Bulkier ester groups like benzyl may hinder crystallinity but improve thermal stability .

Biological and Synthetic Relevance :

  • Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylidene in ) show altered reactivity in nucleophilic additions compared to the electron-donating tert-butyl group .
  • The tert-butyl group in the target compound is associated with improved pharmacokinetic profiles in drug candidates, as seen in hybrid molecules targeting tuberculosis and malaria .

Crystallographic Insights

  • Analogs like 2-[(3-oxo-1-benzofuran-6-yl)oxy]acetonitrile () exhibit planar molecular structures stabilized by C–H···O hydrogen bonding. The tert-butyl group in the target compound likely disrupts this planarity, leading to distinct crystal packing and solubility behavior .

Computational and Experimental Data

  • XLogP3 Values : The target compound’s higher XLogP3 (5.2) compared to furyl (3.1) and ethoxy (4.5) analogs reflects its lipophilicity .
  • Hydrogen Bond Acceptors : All analogs have 5–6 acceptors, influencing solubility and protein-binding interactions .

Biological Activity

Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, with CAS number 620547-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran moiety, which is known for various biological activities. The molecular formula is C23H24O5C_{23}H_{24}O_{5} with a molecular weight of 384.44 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Benzofuran derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Properties : Ethyl esters have been noted for their ability to inhibit bacterial growth, making them potential candidates for antimicrobial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro studies on macrophage cells showed that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in inflammatory diseases.

Case Study 3: Antimicrobial Properties

The compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) being lower than those of commonly used antibiotics.

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